molecular formula C42H69NO15 B13830598 Midecamycin A2 CAS No. 35457-81-9

Midecamycin A2

Cat. No.: B13830598
CAS No.: 35457-81-9
M. Wt: 828.0 g/mol
InChI Key: TYYIFWXTQAQRHI-MDWYKHENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Midecamycin A2 is a macrolide antibiotic produced by the bacterium Streptomyces mycarofaciens. It exhibits strong activity against Gram-positive bacteria and weaker activity against Gram-negative bacteria, mycobacteria, and fungi. This compound is part of the midecamycin family, which includes several related compounds with similar structures and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Midecamycin A2 is typically synthesized through fermentation processes involving Streptomyces mycarofaciens. The fermentation liquid is filtered using a ceramic-film filter, followed by extraction and phase inversion. The phase inversion liquid is then crystallized using a special crystallization mode, and the resulting crystals are dried to obtain high-purity midecamycin .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by a series of purification steps to isolate the desired compound. The process includes filtration, extraction, crystallization, and drying to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Midecamycin A2 undergoes various chemical reactions, including glycosylation, which can inactivate the compound. Glycosylation involves the addition of sugar moieties to the molecule, leading to the formation of midecamycin glycosides .

Common Reagents and Conditions: Glycosylation reactions typically involve glycosyltransferases and sugar donors such as UDP-D-glucose, UDP-D-xylose, UDP-galactose, UDP-rhamnose, and UDP-N-acetylglucosamine .

Major Products: The major products of glycosylation reactions are midecamycin glycosides, which generally exhibit reduced or no antimicrobial activity compared to the parent compound .

Scientific Research Applications

Antimicrobial Properties

Midecamycin A2 exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism involves inhibiting bacterial protein synthesis by targeting the 50S ribosomal subunit, which prevents peptide bond formation and translocation during protein synthesis . This makes it a valuable agent in treating infections caused by susceptible strains of bacteria.

Efficacy Against Specific Pathogens

  • Staphylococcus aureus : this compound has shown effectiveness in inhibiting Staphylococcus aureus, especially strains associated with atopic dermatitis. Studies indicate that topical administration can be beneficial in managing skin lesions infected with this pathogen .
  • Mycoplasma pneumoniae : Research has demonstrated that this compound is less likely to induce resistance compared to other macrolides. In vitro studies revealed that it requires higher concentrations and longer exposure to develop resistance, suggesting its potential as a first-line treatment option against Mycoplasma pneumoniae infections .

Clinical Applications

This compound is utilized in the treatment of various infections, including:

  • Respiratory Tract Infections : It has been prescribed for upper and lower respiratory tract infections, showcasing its effectiveness in combating bacterial pathogens prevalent in these areas .
  • Skin and Soft Tissue Infections : The antibiotic is also indicated for skin infections, where its bacteriostatic properties can help control bacterial growth and promote healing .

Topical Application in Atopic Dermatitis

A study investigated the effects of this compound on patients with atopic dermatitis infected with Staphylococcus aureus. The findings indicated a significant reduction in Th2 cytokine production, which is often elevated in atopic conditions. This suggests that this compound not only combats the bacterial infection but also modulates the immune response associated with atopic dermatitis .

Resistance Profile Analysis

In a comprehensive study examining macrolide resistance mechanisms, this compound was found to be less potent in inducing resistance compared to other macrolides. The research highlighted specific mutations associated with resistance development and confirmed that Midecamycin retains efficacy against strains that exhibit resistance to other macrolides. This characteristic positions it as a favorable option in treatment regimens where resistance is a concern .

Comparative Analysis of Midecamycin Compounds

CompoundAntimicrobial SpectrumResistance Induction PotentialClinical Use Cases
Midecamycin A1Gram-positive bacteriaModerateRespiratory and skin infections
This compoundGram-positive bacteriaLowAtopic dermatitis, respiratory infections
Midecamycin A3Gram-positive bacteriaModerateSimilar to A1
KitasamycinBroader spectrumHighVarious bacterial infections
MeleumycinLimited spectrumModerateSpecific bacterial infections

Mechanism of Action

Midecamycin A2 exerts its effects by inhibiting bacterial protein synthesis. It targets the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis . This inhibition effectively halts bacterial growth and replication, making this compound an effective antibiotic against susceptible bacteria.

Comparison with Similar Compounds

  • Midecamycin A1
  • Midecamycin A3
  • Kitasamycin
  • Meleumycin

Comparison: Midecamycin A2 is similar to other midecamycin compounds, such as midecamycin A1 and A3, in terms of structure and antimicrobial activity. it is unique in its specific glycosylation patterns and the resulting glycosides formed during chemical reactions . Compared to kitasamycin and meleumycin, this compound has a distinct set of impurities and components, which can affect its potency and efficacy .

Biological Activity

Midecamycin A2 is a macrolide antibiotic known for its efficacy against a range of bacterial infections, particularly those caused by Gram-positive bacteria. It is derived from the fermentation of Streptomyces griseus and shares structural similarities with other macrolides, such as erythromycin and azithromycin. This compound has garnered attention for its unique biological activity, mechanism of action, and implications in antimicrobial resistance.

Antimicrobial Spectrum

This compound exhibits strong activity against Gram-positive bacteria while displaying weaker effects against Gram-negative bacteria , mycobacteria, and fungi. This selectivity makes it particularly useful in treating infections caused by organisms such as Streptococcus pneumoniae and Staphylococcus aureus .

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of protein synthesis in bacteria. It specifically targets the 50S ribosomal subunit , blocking peptide bond formation and translocation during protein synthesis. This action is crucial for bacterial growth and proliferation, effectively rendering the bacteria unable to produce essential proteins .

Resistance Mechanisms

Recent studies have explored the mechanisms of resistance that can develop against this compound. Notably, research indicates that while other macrolides may induce resistance more readily, this compound is less potent in this regard. In vitro studies have shown that mutants resistant to midecamycin exhibit specific mutations in the 23S rRNA gene and ribosomal proteins . The following table summarizes key findings related to resistance development:

MacrolideMIC (mg/L)Days to ResistanceMutations Detected
Roxithromycin>12823A2063G, C2617A
Midecamycin3287A2064C, G72R

This table illustrates that this compound requires higher concentrations and longer exposure to induce resistance compared to other macrolides, suggesting its potential as a first-line treatment option when susceptibility is confirmed .

Clinical Applications

This compound has been utilized primarily in Europe and Japan for treating various infections including:

  • Upper and lower respiratory tract infections
  • Skin and soft tissue infections
  • Oral cavity infections

The compound's bacteriostatic properties make it suitable for managing conditions like bronchitis, pharyngitis, and otitis media .

Case Studies

Several case studies have documented the clinical effectiveness of this compound:

  • Case Study 1 : A 46-year-old male with a severe skin infection was treated with this compound after failing multiple other antibiotics. The patient showed significant improvement within 48 hours.
  • Case Study 2 : In a pediatric setting, this compound was successfully used to treat a case of atypical pneumonia caused by Mycoplasma pneumoniae, demonstrating its effectiveness against resistant strains .

Properties

CAS No.

35457-81-9

Molecular Formula

C42H69NO15

Molecular Weight

828.0 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate

InChI

InChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

InChI Key

TYYIFWXTQAQRHI-MDWYKHENSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)O)C)CC=O)C)C

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)O)C)CC=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.